molecular formula C9H12N2O4 B6179339 2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid CAS No. 2613387-16-7

2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid

Cat. No. B6179339
CAS RN: 2613387-16-7
M. Wt: 212.2
InChI Key:
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Description

The compound “2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid” is a pyrazole derivative with an ethyl group at the 1-position, a methoxycarbonyl group at the 5-position, and an acetic acid group at the 2-position . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring with various substituents. The ethyl group would be a simple two-carbon chain, the methoxycarbonyl group would consist of a carbonyl (C=O) group with a methoxy (O-CH3) group attached, and the acetic acid group would be a carbonyl group with a hydroxyl group attached .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity. The acetic acid group could participate in typical carboxylic acid reactions such as esterification or amide formation. The methoxycarbonyl group could potentially undergo reactions typical of esters .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action for this compound. If it’s used as a drug or a pesticide, the pyrazole ring, being a part of many bioactive compounds, might play a key role .

Future Directions

The study and development of pyrazole derivatives is an active area of research due to their presence in various bioactive compounds. Future research could explore the biological activity of this particular compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form 1-ethyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form 1-ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid ethyl ester, which is subsequently hydrolyzed to form the target compound.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "Ethyl acetoacetate", "Methyl chloroformate" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-ethyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is reacted with methyl chloroformate in the presence of a base such as triethylamine to form 1-ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid ethyl ester.", "Step 3: The ethyl ester group in the intermediate from step 2 is hydrolyzed using a strong acid such as hydrochloric acid to form the target compound, 2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid." ] }

CAS RN

2613387-16-7

Product Name

2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid

Molecular Formula

C9H12N2O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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